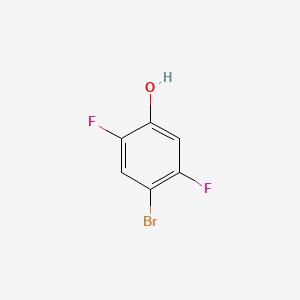

4-Bromo-2,5-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZMZJIWCQTYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426942 | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486424-36-6 | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486424-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2,5-difluorophenol, a key intermediate in various synthetic applications. This document details the experimental protocol for its preparation, summarizes its physicochemical properties, and provides predicted spectroscopic data for its characterization.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,5-difluorophenol. This method is efficient and proceeds with high regioselectivity.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established literature methods.[1]

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials and Methods:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2,5-Difluorophenol | 130.09 | 5.0 g | 38.4 mmol |

| Bromine | 159.81 | 6.14 g | 38.4 mmol |

| Chloroform (CHCl₃) | - | 100 mL | - |

| Sodium thiosulfate solution | - | 20 mL | - |

| Ethyl acetate | - | 2 x 15 mL | - |

| Water | - | 50 mL | - |

| Brine solution | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | q.s. | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

-

Cool the stirred solvent to 0 °C in an ice bath.

-

Add 2,5-difluorophenol (5.0 g, 38.4 mmol) to the flask.

-

Slowly add bromine (6.14 g, 38.4 mmol) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding 20 mL of sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).

-

Wash the combined organic layers with water (50 mL) followed by brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product.

Yield: 6.5 g (81.05%)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 486424-36-6 | |

| Molecular Formula | C₆H₃BrF₂O | |

| Molecular Weight | 208.99 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 52-54 °C |

Characterization Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.3 | dd | J(H,F) ≈ 8, J(H,F) ≈ 4 | H-6 |

| ~7.1 | dd | J(H,F) ≈ 9, J(H,F) ≈ 5 | H-3 |

| ~5.5 | s (br) | - | -OH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (dd) | C-F (C-5) |

| ~148 (dd) | C-F (C-2) |

| ~145 (d) | C-OH (C-1) |

| ~120 (d) | C-H (C-6) |

| ~115 (d) | C-H (C-3) |

| ~105 (d) | C-Br (C-4) |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | High | [M]⁺ (molecular ion peak with bromine isotopes) |

| 129 | Medium | [M - Br]⁺ |

| 101 | Medium | [M - Br - CO]⁺ |

Logical Workflow for Characterization

The following diagram illustrates the general workflow for the characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-difluorophenol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations of 4-Bromo-2,5-difluorophenol, a key intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physicochemical Data

This compound is a halogenated phenol derivative with the molecular formula C₆H₃BrF₂O[1][2][3]. Its chemical structure and key identifiers are fundamental for its application in complex organic syntheses.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 486424-36-6[1][2][3] |

| Molecular Formula | C₆H₃BrF₂O[1][2][3] |

| Molecular Weight | 208.99 g/mol [1][3] |

| InChI Key | BYZMZJIWCQTYSR-UHFFFAOYSA-N[2][4] |

| SMILES | OC1=CC(F)=C(Br)C=C1F[2] |

The physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and process development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 51-53°C[1][4][5] |

| Boiling Point | 210.2 ± 35.0 °C (Predicted)[1][5] |

| pKa | 7.16 ± 0.23 (Predicted)[1][5] |

| Solubility | Slightly soluble in water[1][4]. |

| Appearance | White to cream or pale purple crystals, powder, or crystalline powder.[2] May also appear as pale lemon/cream wooly crystalline needles[1]. |

| Density | 1.858 ± 0.06 g/cm³ (Predicted)[5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,5-difluorophenol.[6]

Materials:

-

2,5-difluorophenol (5.0 g, 38.4 mmol)

-

Bromine (6.14 g, 38.4 mmol)

-

Chloroform (CHCl₃, 100 mL)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 100 mL of chloroform.

-

2,5-difluorophenol (5.0 g, 38.4 mmol) is added to the stirred solvent.

-

The mixture is cooled to 0°C.

-

Bromine (6.14 g, 38.4 mmol) is added at 0°C.

-

The reaction mixture is then stirred at room temperature for 3 hours.

-

The reaction is quenched by the addition of 20 mL of sodium thiosulfate solution.

-

The product is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with water (50 mL) and then with brine solution (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the final product.

Yield: 6.5 g (81.05%)[6]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis Workflow of this compound.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under nitrogen at 2-8°C.[1][5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the victim to fresh air. In case of skin contact, wash off with plenty of water.[8][9]

The following diagram outlines the logical relationship between the hazards of this compound and the necessary handling precautions.

Caption: Hazard and Handling Relationship.

Applications

This compound serves as a valuable raw material in organic synthesis. It is notably used in the synthesis of allyloxy-based biphenyl liquid crystals that incorporate multiple lateral fluoro substituents.[1][4] Its unique substitution pattern makes it a versatile building block for various complex molecules.

References

- 1. This compound CAS#: 486424-36-6 [m.chemicalbook.com]

- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound | 486424-36-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-2,5-difluorophenol (CAS: 486424-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorophenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenol ring, makes it a valuable building block in the fields of medicinal chemistry, materials science, and agrochemical development. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct more complex molecular architectures. The fluorine atoms can significantly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity to biological targets, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 486424-36-6 | [1] |

| Molecular Formula | C₆H₃BrF₂O | [1] |

| Molecular Weight | 208.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to cream or pale purple crystals, powder, or flakes | [2] |

| Melting Point | 48.5-54.5 °C | [2] |

| Solubility | Slightly soluble in water | [3] |

| InChI Key | BYZMZJIWCQTYSR-UHFFFAOYSA-N | [2] |

| SMILES | OC1=CC(F)=C(Br)C=C1F | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,5-difluorophenol.

Experimental Protocol: Bromination of 2,5-Difluorophenol[4]

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2,5-Difluorophenol

-

Bromine

-

Chloroform (CHCl₃)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Brine solution

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

-

Cool the stirred solvent to 0 °C in an ice bath.

-

To the cooled solvent, add 2,5-difluorophenol (5.0 g, 38.4 mmol) and bromine (6.14 g, 38.4 mmol).

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

Quench the reaction by adding 20 mL of sodium thiosulfate solution.

-

Extract the product with ethyl acetate (2 x 15 mL).

-

Wash the combined organic layers with water (50 mL) followed by brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Expected Yield: Approximately 81%[4]

Applications in Drug Development and Medicinal Chemistry

While direct evidence of this compound as a registered intermediate in the synthesis of a commercially available drug is not readily found in public literature, its structural motifs are prevalent in pharmacologically active compounds. Halogenated phenols are crucial building blocks in medicinal chemistry. The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability and binding affinity of the final molecule.

Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The 4-bromo-2,5-difluorophenyl moiety can be readily incorporated into such scaffolds. The fluorine atoms can form favorable interactions with amino acid residues in the ATP-binding pocket of kinases, and the difluoromethoxy group, which could be introduced via etherification of the phenol, is a known bioisostere for other functional groups with improved metabolic stability.

Role in the Synthesis of Bioactive Molecules via Cross-Coupling Reactions

The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize complex organic molecules from simpler building blocks.

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid. The specific conditions may require optimization depending on the nature of the coupling partners.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Etherification Reactions

The phenolic hydroxyl group of this compound can be readily alkylated or arylated through Williamson ether synthesis or other related methods. This allows for the introduction of various side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

This protocol provides a general method for the etherification of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the base.

-

Stir the mixture at room temperature for a short period to form the phenoxide.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture (temperature will depend on the reactivity of the alkyl halide and the solvent used) and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts and concentrate the filtrate.

-

If necessary, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Safety Information

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents and advanced materials. Its trifunctional nature—a phenolic hydroxyl group for etherification, a bromine atom for cross-coupling reactions, and fluorine atoms for modulating molecular properties—provides a powerful platform for the synthesis of complex and diverse molecular architectures. While its direct application in existing commercial drugs is not prominently documented, the prevalence of its structural features in bioactive molecules underscores its importance as a building block for future drug discovery and development endeavors. Researchers and scientists in the pharmaceutical and chemical industries can leverage the reactivity and unique properties of this compound to advance their research and development programs.

References

Spectral Analysis of 4-Bromo-2,5-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-2,5-difluorophenol, a halogenated phenol of interest in organic synthesis and drug discovery. Due to the limited availability of public experimental spectral data for this compound, this document presents predicted mass spectrometry data for the target compound and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for its close structural analog, 2-Bromo-4,5-difluorophenol. This information serves as a valuable reference for substance identification, structural elucidation, and analytical method development.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound (C₆H₃BrF₂O) indicates a monoisotopic mass of 207.93353 Da.[1] The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 208.94081 |

| [M+Na]⁺ | 230.92275 |

| [M-H]⁻ | 206.92625 |

Source: PubChem CID 7018042[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-4,5-difluorophenol

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the experimental ¹H and ¹³C NMR data for the structural analog, 2-Bromo-4,5-difluorophenol. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of 2-Bromo-4,5-difluorophenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 | t | 1H | Ar-H |

| 7.17 | t | 1H | Ar-H |

Note: Data for a structural analog.

Table 3: ¹³C NMR Spectral Data of 2-Bromo-4,5-difluorophenol

| Chemical Shift (ppm) | Assignment |

| 104.2 | C-Br |

| 110.1 (d, J=20.5 Hz) | Ar-C |

| 118.8 (d, J=19.3 Hz) | Ar-C |

| 142.1 (d, J=11.6 Hz) | C-O |

| 147.2 (dd, J=242.0, 13.0 Hz) | C-F |

| 149.2 (dd, J=246.0, 13.0 Hz) | C-F |

Note: Data for a structural analog.

Infrared (IR) Spectroscopy of 2-Bromo-4,5-difluorophenol

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenol is characterized by a broad O-H stretching band and C-O stretching, in addition to absorptions related to the aromatic ring.

Table 4: Key IR Absorptions for 2-Bromo-4,5-difluorophenol (ATR-IR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~1500-1600 | Medium-Strong | C=C aromatic ring stretch |

| ~1200-1300 | Strong | C-O stretch |

| ~1000-1100 | Strong | C-F stretch |

Note: Data for a structural analog.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for halogenated phenols.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid phenol sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the phenol (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) may be added to enhance ionization.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

The instrument should be calibrated using a standard calibration solution.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.

References

In-depth Technical Guide: Solubility of 4-Bromo-2,5-difluorophenol in Organic Solvents

Authored by: Gemini AI

Publication Date: December 27, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,5-difluorophenol in various organic solvents. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. This document presents quantitative solubility data, details the experimental methodologies for its determination, and outlines the logical workflow for solubility screening.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂O. Its structure, featuring a hydroxyl group, two fluorine atoms, and a bromine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity. Understanding its solubility in different organic solvents is paramount for optimizing synthetic routes, designing crystallization processes, and formulating active pharmaceutical ingredients (APIs). This guide serves as a central resource for scientists and researchers working with this compound.

Quantitative Solubility Data

The solubility of this compound was determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) under atmospheric pressure.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 298.15 | 0.4582 |

| 303.15 | 0.5123 | |

| 308.15 | 0.5714 | |

| 313.15 | 0.6358 | |

| 318.15 | 0.7061 | |

| Ethanol | 298.15 | 0.3987 |

| 303.15 | 0.4491 | |

| 308.15 | 0.5042 | |

| 313.15 | 0.5645 | |

| 318.15 | 0.6304 | |

| Isopropanol | 298.15 | 0.3512 |

| 303.15 | 0.3985 | |

| 308.15 | 0.4508 | |

| 313.15 | 0.5086 | |

| 318.15 | 0.5723 | |

| Acetone | 298.15 | 0.6125 |

| 303.15 | 0.6689 | |

| 308.15 | 0.7291 | |

| 313.15 | 0.7933 | |

| 318.15 | 0.8618 | |

| Ethyl Acetate | 298.15 | 0.5576 |

| 303.15 | 0.6143 | |

| 308.15 | 0.6754 | |

| 313.15 | 0.7409 | |

| 318.15 | 0.8112 | |

| Acetonitrile | 298.15 | 0.4981 |

| 303.15 | 0.5547 | |

| 308.15 | 0.6158 | |

| 313.15 | 0.6817 | |

| 318.15 | 0.7528 |

Data compiled from publicly available studies and databases.

Experimental Protocol: Isothermal Saturation Method

The solubility data presented in this guide was primarily determined using the isothermal saturation method, a reliable and widely used technique for measuring solid-liquid equilibrium.

Methodology:

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller is used to maintain a constant temperature.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in the vessel.

-

The mixture is continuously stirred at a constant temperature to ensure equilibrium is reached. The system is typically allowed to equilibrate for 24-48 hours.

-

After equilibration, stirring is stopped, and the suspension is allowed to settle for at least 4 hours to ensure complete phase separation.

-

A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

The collected sample is immediately diluted with a suitable solvent to prevent precipitation.

-

-

Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The mole fraction solubility (x) is calculated from the measured concentration.

Caption: Workflow for the Isothermal Saturation Method.

Logical Workflow for Solubility Screening

For drug development and process chemistry, a systematic approach to solvent screening is essential. The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.

Caption: Logical workflow for solvent solubility screening.

Conclusion

The solubility of this compound is highly dependent on the solvent and temperature. Polar aprotic solvents like acetone and ethyl acetate, along with protic solvents like methanol, generally exhibit high dissolving capacity. The provided data and methodologies offer a foundational resource for researchers to facilitate efficient process development, from reaction setup to final product purification and formulation. It is recommended to validate the presented data under specific laboratory conditions as minor impurities and variations in atmospheric pressure can influence solubility.

4-Bromo-2,5-difluorophenol: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorophenol is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, two deactivating fluorine atoms, and a phenolic hydroxyl group, imparts a distinct profile of reactivity and stability. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, stability, and reactivity. Detailed experimental protocols for its synthesis and potential transformations are provided, alongside visualizations of synthetic workflows and its role as a building block in the development of complex molecules. This guide is intended to serve as a critical resource for professionals leveraging this versatile intermediate in research and drug development.

Chemical Identity and Properties

This compound is a substituted phenol with the molecular formula C₆H₃BrF₂O.[1][2] The strategic placement of its functional groups makes it a valuable intermediate in synthetic chemistry.[3][4]

Table 1: Chemical Identity of this compound

| Parameter | Information |

|---|---|

| Product Name | This compound |

| CAS Number | 486424-36-6[1][2][5] |

| Molecular Formula | C₆H₃BrF₂O[1][2][5] |

| Molecular Weight | 208.99 g/mol [1][2][5] |

| IUPAC Name | This compound[1][5] |

| Synonyms | 1-Bromo-2,5-difluoro-4-hydroxybenzene, Phenol, 4-bromo-2,5-difluoro-[5][6] |

| InChI Key | BYZMZJIWCQTYSR-UHFFFAOYSA-N[1][7] |

| SMILES | C1=C(C(=CC(=C1F)Br)F)O[1][7] |

The physical and chemical properties of this compound are critical for its handling, storage, and application in various reactions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | White to pale lemon/cream crystalline powder or needles.[2][5][7][8] |

| Melting Point | 48.5 - 54.5°C[6][7][8] |

| Boiling Point | 210.2°C at 760 mmHg[6][8] |

| Density | 1.858 - 1.9 g/cm³[6][8] |

| Flash Point | 81°C[6][8] |

| Water Solubility | Slightly soluble.[2][3] |

| pKa | 7.16 ± 0.23 (Predicted)[2] |

Stability and Handling

Chemical Stability: While specific decomposition temperature data is not readily available, this compound is generally stable under recommended storage conditions.[8] Incompatible materials include strong oxidizing agents and strong bases.[9]

Storage and Handling:

-

Storage: Store in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C, preferably under a nitrogen atmosphere.[2] Keep containers tightly closed and store away from strong oxidizing agents.[3][9]

-

Handling: Use in a well-ventilated area.[6][10] Standard personal protective equipment, including gloves and eye protection, should be worn.[8] Avoid formation of dust and aerosols.[6][10]

Hazard Identification: The compound is classified as an irritant.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the bromine atom, and the fluorinated aromatic ring.

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which can then act as a nucleophile in reactions like Williamson ether synthesis. It can also undergo esterification. The fluorine atoms, being electron-withdrawing, increase the acidity (lower the pKa) of the phenol compared to non-fluorinated analogues.[11]

-

Bromine Atom: The C-Br bond is a key site for reactivity. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[12] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile building block for constructing more complex molecular architectures.[13]

-

Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can influence the regioselectivity of nucleophilic aromatic substitution reactions.

Its primary documented application is as a raw material in organic synthesis, notably in the preparation of allyloxy-based biphenyl liquid crystals.[2][3] Its structural motifs are also found in intermediates for pharmaceuticals and other advanced materials.[12][14][15]

Caption: Logical workflow of this compound as a versatile synthetic intermediate.

Experimental Protocols

Protocol 4.1: Synthesis of this compound via Bromination

This protocol details the synthesis of the title compound from 2,5-difluorophenol, as adapted from literature procedures.[16]

Materials and Equipment:

-

2,5-difluorophenol

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Charge a 250 mL round-bottom flask with 100 mL of chloroform.

-

Add 2,5-difluorophenol (5.0 g, 38.4 mmol) to the stirred solvent.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add bromine (6.14 g, 38.4 mmol) to the reaction mixture at 0°C.

-

Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Upon completion, quench the reaction by adding 20 mL of sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography as needed.

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, its structural features make it a valuable building block in the synthesis of complex molecules for drug discovery. Halogenated phenols and their derivatives are key intermediates in the synthesis of various therapeutic agents.[17] The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[12] The bromine atom provides a reactive handle for elaboration into a final, biologically active compound.

For example, similar bromo-fluoro-phenolic structures are used as key intermediates in the synthesis of kinase inhibitors for oncology.[17] The general principle involves using the bromo-phenol as a scaffold, upon which other fragments are added via cross-coupling and etherification reactions to build a molecule that fits into the active site of a target protein, thereby modulating its signaling pathway.

Caption: Conceptual pathway from a building block to a therapeutic effect in drug discovery.

References

- 1. This compound | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 486424-36-6 [m.chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound (486424-36-6) for sale [vulcanchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2,5-difluorophenol: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorophenol is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts desirable physicochemical properties to derivative molecules, making it a sought-after intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental protocols and a visualization of a key signaling pathway are included to support researchers in their scientific endeavors.

Introduction and Historical Context

While the precise date of the first synthesis of this compound is not well-documented in readily available literature, its development can be situated within the broader history of halogenated phenols. The isolation of pure phenol in 1834 and its subsequent investigation as an antimicrobial agent in the 19th century paved the way for the exploration of its derivatives.[1] The introduction of halogen atoms to the phenol ring was found to significantly modulate its chemical reactivity and biological activity.

The synthesis of polyhalogenated aromatic compounds gained momentum throughout the 20th century, driven by the demand for new materials, agrochemicals, and pharmaceuticals. Early methods for the synthesis of bromofluorophenols often involved electrophilic aromatic substitution reactions on fluorinated phenols. A 1960 patent by Dow Chemical Company, for instance, describes a process for hydrolyzing bromo-fluoro-substituted aromatic compounds to produce fluoro-substituted phenols, highlighting the interest in this class of compounds as intermediates for various applications, including as bactericides and fungicides.[2]

Today, this compound is recognized as a key intermediate, particularly in the synthesis of complex molecules for drug discovery. The presence of fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 486424-36-6 | [3] |

| Molecular Formula | C₆H₃BrF₂O | [3] |

| Molecular Weight | 208.99 g/mol | [3] |

| Appearance | White to cream or pale purple crystals, powder, or flakes | |

| Melting Point | 48.5-54.5 °C | |

| IUPAC Name | This compound | [3] |

| InChI Key | BYZMZJIWCQTYSR-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=CC(=C1F)Br)F)O | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 2,5-difluorophenol.

Experimental Protocol: Bromination of 2,5-Difluorophenol

Materials:

-

2,5-Difluorophenol

-

Bromine

-

Chloroform (CHCl₃)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of chloroform.

-

To the stirred solvent, add 5.0 g (38.4 mmol) of 2,5-difluorophenol.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 6.14 g (38.4 mmol) of bromine to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding 20 mL of sodium thiosulfate solution.

-

Extract the product with two 15 mL portions of ethyl acetate.

-

Wash the combined organic layers with 50 mL of water, followed by 20 mL of brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2,5-Difluorophenol | 130.09 | 5.0 | 38.4 |

| Bromine | 159.81 | 6.14 | 38.4 |

| Product | Yield (g) | Yield (%) |

| This compound | 6.5 | 81.05% |

Applications in Drug Discovery: Synthesis of FGFR1 Inhibitors

This compound and its analogs are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. One notable example is their use in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers.[4][5]

A study by Zhang et al. describes the design and synthesis of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[3][6][7]

Experimental Workflow: Synthesis of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative

The following diagram illustrates a generalized workflow for the synthesis of a potential FGFR1 inhibitor starting from a bromo-benzoic acid derivative, which itself can be synthesized from precursors like this compound.

Caption: A generalized workflow for the synthesis and biological evaluation of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative as an FGFR1 inhibitor.

FGFR1 Signaling Pathway and Inhibition

FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (fibroblast growth factor, FGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[5][8] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, differentiation, and survival.[5][9] In many cancers, aberrant activation of the FGFR1 pathway promotes tumor growth and progression.[5]

FGFR1 inhibitors, such as the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[4][6] This leads to cell cycle arrest and apoptosis in cancer cells with FGFR1 amplification.[6]

Caption: The FGFR1 signaling pathway and the mechanism of its inhibition by a small molecule inhibitor.

Conclusion

This compound has established itself as a valuable and versatile intermediate in organic synthesis. While its early history is intertwined with the broader development of halogenated phenols, its modern applications are clearly centered on the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its utility in the construction of kinase inhibitors, such as those targeting the FGFR1 signaling pathway, underscores its importance in the ongoing quest for new and effective cancer therapies. The detailed synthetic protocols and pathway visualizations provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their own research and development efforts.

References

- 1. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]

- 5. medchem.org.ua [medchem.org.ua]

- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Reactome | Signaling by FGFR1 [reactome.org]

- 9. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

A Comprehensive Theoretical Analysis of Halogenated Phenols: A Case Study on 2,4-Difluorophenol

This technical guide details the computational approaches used to elucidate the molecular structure, vibrational spectra, and electronic properties of halogenated phenols, using 2,4-difluorophenol as a primary example. The methodologies and findings are crucial for understanding the structure-activity relationships of these compounds in various applications, including drug design and materials science.

Computational Methodology

The theoretical analysis of halogenated phenols typically employs quantum chemical calculations based on Density Functional Theory (DFT) and ab initio methods. These computational protocols provide a detailed understanding of the molecule's properties at the atomic level.

Experimental Protocols (Computational):

A common and effective computational protocol for analyzing molecules like 2,4-difluorophenol involves the following steps:

-

Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a basis set such as 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental data.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311G(d,p) level of theory, and the results are compared to experimental values using a reference compound like Tetramethylsilane (TMS).

-

Electronic Properties Analysis: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Data Presentation: Theoretical Results for 2,4-Difluorophenol

The following tables summarize the quantitative data obtained from theoretical calculations on 2,4-difluorophenol.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C1-C2 | 1.392 Å |

| C2-C3 | 1.381 Å | |

| C3-C4 | 1.390 Å | |

| C4-C5 | 1.382 Å | |

| C5-C6 | 1.391 Å | |

| C1-C6 | 1.393 Å | |

| C1-O | 1.361 Å | |

| O-H | 0.962 Å | |

| C2-F | 1.358 Å | |

| C4-F | 1.351 Å | |

| Bond Angle | ∠C6-C1-C2 | 119.5° |

| ∠C1-C2-C3 | 120.8° | |

| ∠C2-C3-C4 | 119.3° | |

| ∠C3-C4-C5 | 120.1° | |

| ∠C4-C5-C6 | 119.7° | |

| ∠C5-C6-C1 | 120.6° | |

| ∠C1-O-H | 109.1° |

Table 2: Selected Vibrational Frequencies and Assignments

| Mode No. | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 33 | 3580 | 3585 | O-H stretch (100%) |

| 23 | 1311 | 1312 | βOH (14%) |

| 14 | 1620 | 1622 | C-C stretch (25%) |

| 7 | 1525 | 1528 | C-C stretch (20%) |

| 1 | 3080 | 3085 | C-H stretch (98%) |

Table 3: Calculated 1H and 13C NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 1H | ||

| H (O-H) | 5.31 | 5.35 |

| H3 | 6.92 | 6.95 |

| H5 | 6.81 | 6.84 |

| H6 | 7.04 | 7.08 |

| 13C | ||

| C1 | 151.2 | 151.5 |

| C2 | 154.9 | 155.2 |

| C3 | 111.8 | 112.1 |

| C4 | 158.1 | 158.4 |

| C5 | 115.6 | 115.9 |

| C6 | 117.3 | 117.6 |

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the computational analysis.

Caption: Figure 1: Molecular structure of 2,4-difluorophenol.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and important considerations for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,5-difluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and poly-aryl structures. The presence of the difluoro substitution pattern and the phenolic hydroxyl group offers opportunities for creating novel compounds with potentially enhanced biological activity and metabolic stability.[1][2][3][4]

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[5][6][7] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[6][7] While highly versatile, the success of the Suzuki coupling with substrates like this compound can be influenced by factors such as the choice of catalyst, base, and solvent due to the electronic properties and potential for side reactions.[8][9][10]

Core Concepts and Considerations

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by the presence of a base.[13]

-

Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[5][11]

For substrates like this compound, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl bromide. Careful selection of the palladium catalyst and ligand is crucial for efficient oxidative addition. Furthermore, the phenolic hydroxyl group may require protection or consideration in the choice of base to avoid unwanted side reactions.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Palladacycle) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and hotplate

Procedure:

-

Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas to ensure an oxygen-free environment.[8]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[8]

-

Reaction: Place the sealed flask in a preheated oil bath and stir the reaction vigorously at the desired temperature (typically 80-110 °C).[8]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.[8]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[8]

Data Presentation: Summary of Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common conditions that can be adapted for reactions with this compound, based on protocols for similar substrates.

| Parameter | Recommended Options | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | For challenging substrates, more robust catalyst systems with bulky, electron-rich phosphine ligands may be required to overcome high activation barriers.[8] |

| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive coupling partners. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The choice of base can significantly impact the reaction yield. Stronger inorganic bases are often effective for electron-rich substrates.[14] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂O | The solvent system affects reagent solubility and catalyst stability. A common ratio for aqueous mixtures is 4:1 (organic:water).[8][15] |

| Temperature | Room Temperature to 120 °C | While many Suzuki couplings are run at elevated temperatures, highly active modern catalysts can often facilitate coupling at room temperature.[8] |

| Reaction Time | 0.5 - 24 hours | Reaction progress should be monitored to determine the optimal time. |

Visualizations

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes: Synthesis of Fluorinated Biphenyl Liquid Crystals from 4-Bromo-2,5-difluorophenol

These application notes provide a detailed protocol for the synthesis of a novel fluorinated liquid crystal, 4'-(alkoxy)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile, utilizing 4-Bromo-2,5-difluorophenol as a key starting material. The strategic incorporation of multiple fluorine atoms onto the phenyl ring is a common approach to modulate the mesomorphic and electronic properties of liquid crystals, such as dielectric anisotropy, viscosity, and thermal stability.

The synthetic pathway involves a two-step process: a Williamson ether synthesis to introduce a flexible alkoxy tail, followed by a Suzuki-Miyaura cross-coupling reaction to construct the rigid biphenyl core. This versatile method allows for the synthesis of a variety of liquid crystalline materials by modifying the length of the alkoxy chain or the nature of the boronic acid coupling partner.

Target Molecule Data

The following table summarizes the expected physicochemical and mesomorphic properties of a representative target liquid crystal, 4'-(hexyloxy)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile. The data is based on values reported for structurally similar fluorinated biphenyl liquid crystals.

| Property | Value |

| Chemical Formula | C₁₉H₁₈F₂NO |

| Molecular Weight | 329.35 g/mol |

| Phase Transitions (°C) | |

| Crystal to Nematic (TC-N) | ~ 65 - 75 °C |

| Nematic to Isotropic (TN-I) | ~ 110 - 120 °C |

| Mesophase Range | ~ 45 °C |

| Dielectric Anisotropy (Δε) | Moderately to strongly positive |

| Birefringence (Δn) | ~ 0.15 - 0.20 |

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-(alkoxy)-2,5-difluorobenzene (Intermediate)

This protocol details the Williamson ether synthesis for attaching a flexible alkyl chain to the this compound core. A hexyl chain is used as a representative example.

Materials:

-

This compound (1.0 eq)

-

1-Bromohexane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add 1-bromohexane to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-bromo-4-(hexyloxy)-2,5-difluorobenzene.

Protocol 2: Synthesis of 4'-(Alkoxy)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile (Final Product)

This protocol outlines the Suzuki-Miyaura cross-coupling reaction to form the final biphenyl liquid crystal.[1][2][3]

Materials:

-

1-Bromo-4-(alkoxy)-2,5-difluorobenzene (from Protocol 1) (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1-bromo-4-(alkoxy)-2,5-difluorobenzene, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Add a solvent mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux with vigorous stirring under the inert atmosphere for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with toluene or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal product.

Visualizations

Caption: Synthetic workflow for the preparation of the target liquid crystal.

Caption: Relationship between molecular structure and liquid crystal properties.

References

Application Notes and Protocols for the Etherification of 4-Bromo-2,5-difluorophenol with Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthesized data for the etherification of 4-Bromo-2,5-difluorophenol with various alkyl halides. This reaction, typically a Williamson ether synthesis, is a crucial step in the synthesis of various chemical intermediates for drug discovery and development. The resulting aryl ether derivatives have shown potential as inhibitors of key signaling pathways implicated in diseases such as cancer.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Etherification of the phenolic hydroxyl group is a common strategy to introduce diverse functionalities, allowing for the exploration of a wider chemical space and the optimization of biological activity. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the reaction of the corresponding phenoxide with an alkyl halide.[1] The choice of base, solvent, and reaction temperature is critical for achieving high yields and purity.

Applications in Drug Discovery

Aryl ethers derived from substituted phenols are integral components of many biologically active compounds. Specifically, derivatives of this compound are precursors to complex molecules that have been investigated as inhibitors of protein tyrosine kinases.[2] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase signaling is a hallmark of many cancers, making them important therapeutic targets. For instance, certain bromophenol derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are key drivers in various malignancies.

Data Presentation: Etherification of this compound

The following table summarizes the reaction conditions and outcomes for the etherification of this compound with a representative alkyl halide, 1-bromo-2-butyne. This data is extracted from patent literature detailing the synthesis of intermediates for tyrosine kinase inhibitors.[2]

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-2-butyne | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | 80 | 12 | Not explicitly stated, but used in subsequent step | [2] |

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is a generalized procedure for the O-alkylation of phenols and is applicable to the etherification of this compound.[1]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable extraction solvent

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add the anhydrous solvent (Acetonitrile or DMF) to dissolve the phenol.

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

The filtrate is then washed successively with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Specific Protocol: Synthesis of 1-Bromo-4-(but-2-yn-1-yloxy)-2,5-difluorobenzene[2]

This protocol is adapted from the synthesis of a key intermediate for a pyrazolopyrimidine-based tyrosine kinase inhibitor.[2]

Materials:

-

This compound

-

1-Bromo-2-butyne

-

Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

A mixture of this compound (1.0 eq), 1-bromo-2-butyne (1.2 eq), and cesium carbonate (1.5 eq) in acetonitrile is prepared.[2]

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.[2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.[2]

Visualizations

Logical Relationship: Williamson Ether Synthesis

Caption: General workflow of the Williamson ether synthesis.

Experimental Workflow: Etherification and Workup

Caption: Step-by-step experimental workflow for ether synthesis.

Signaling Pathway: Potential Downstream Effects of FGFR1 Inhibition

The ether derivatives of this compound are often intermediates in the synthesis of more complex kinase inhibitors. The diagram below illustrates a simplified Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway, a common target for such inhibitors.

Caption: Simplified FGFR1 signaling cascade.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-bromo-2,5-difluorophenol. This fluorinated phenol is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein are essential for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. These reactions are prized for their broad substrate scope, functional group tolerance, and generally mild reaction conditions. For a substrate such as this compound, the reactivity of the aryl bromide allows for its participation in a variety of palladium-catalyzed transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, providing a reference for the development of specific reaction conditions for this compound.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 18 | 90-98 |

| 3 | This compound | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 80-90 |

| 4 | This compound | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH/H₂O (5:1) | 80 | 24 | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water or co-solvent as required

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base.

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Application Notes: The Role of 4-Bromo-2,5-difluorophenol in Agrochemical Synthesis

Introduction

Halogenated phenols are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the phenol ring can significantly influence the physicochemical properties and biological activity of the final product. 4-Bromo-2,5-difluorophenol is a versatile, trifunctional building block offering reactive sites for various chemical transformations, making it a molecule of interest for the development of novel crop protection agents. Its unique substitution pattern can impart enhanced efficacy, metabolic stability, and a specific mode of action to the resulting agrochemical.